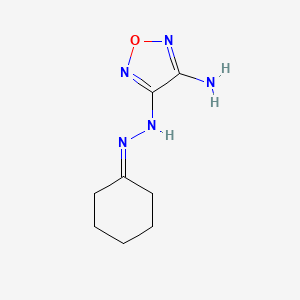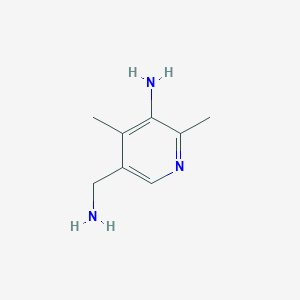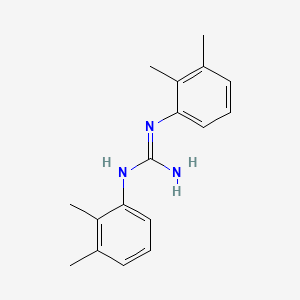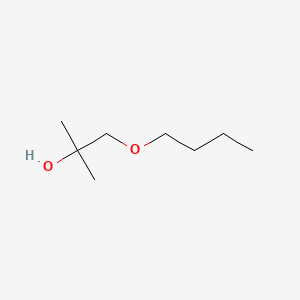
1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the nitro group, thiomorpholine ring, and ethyl substituent. Common reagents used in these reactions include nitrating agents, alkylating agents, and thiomorpholine derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The thiomorpholine ring can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one involves its interaction with specific molecular targets in cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiomorpholine ring may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties, chloroquine has a similar quinoline core but lacks the nitro and thiomorpholine groups.
Quinoline-2,4-dione: This compound has a different substitution pattern and exhibits distinct biological activities.
1,3,4-Thiadiazole derivatives: These compounds share the thiomorpholine ring but differ in their core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
850730-72-2 |
|---|---|
Formule moléculaire |
C15H17N3O3S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-ethyl-3-nitro-4-thiomorpholin-4-ylquinolin-2-one |
InChI |
InChI=1S/C15H17N3O3S/c1-2-17-12-6-4-3-5-11(12)13(14(15(17)19)18(20)21)16-7-9-22-10-8-16/h3-6H,2,7-10H2,1H3 |
Clé InChI |
RDXAEWBFZCGSCN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCSCC3 |
Solubilité |
14.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-Bicyclo[2.2.1]heptanyl)-3-[[3-(dimethylamino)benzoyl]amino]thiourea](/img/structure/B14156399.png)

![methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate](/img/structure/B14156419.png)



![4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B14156440.png)


![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
